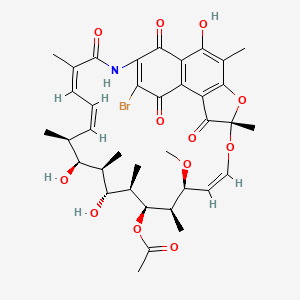
3-Bromo-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin is a brominated derivative of rifamycin, a well-known antibiotic. This compound is characterized by its unique structure, which includes a bromine atom and several functional groups that contribute to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin typically involves the bromination of rifamycin derivatives. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3-Bromo-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its efficacy against various bacterial infections.
Industry: Utilized in the development of new antibiotics and other pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-Bromo-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin involves the inhibition of bacterial RNA synthesis. The compound binds to the beta subunit of bacterial RNA polymerase, preventing the transcription of RNA and thereby inhibiting bacterial growth. This mechanism is similar to that of other rifamycin derivatives .
Comparison with Similar Compounds
Similar Compounds
Rifamycin: The parent compound from which 3-Bromo-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin is derived.
Rifampin: Another rifamycin derivative with a similar mechanism of action.
Rifabutin: A rifamycin analog used in the treatment of tuberculosis.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can enhance its antibacterial activity and alter its pharmacokinetic properties. This modification can potentially lead to improved efficacy and reduced resistance compared to other rifamycin derivatives .
Properties
Molecular Formula |
C37H44BrNO12 |
|---|---|
Molecular Weight |
774.6 g/mol |
IUPAC Name |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C37H44BrNO12/c1-15-11-10-12-16(2)36(47)39-27-26(38)31(44)23-24(32(27)45)30(43)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)40)19(5)29(42)18(4)28(15)41/h10-15,17-19,22,28-29,33,41-43H,1-9H3,(H,39,47)/b11-10-,14-13-,16-12-/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1 |
InChI Key |
KEBCSEWEARRZEF-OOGPBZIISA-N |
Isomeric SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)Br)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


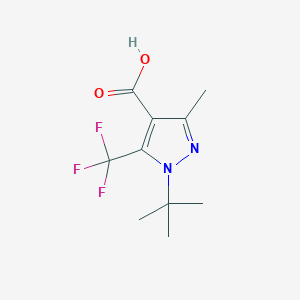


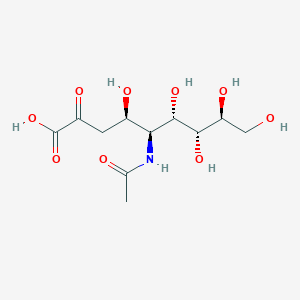
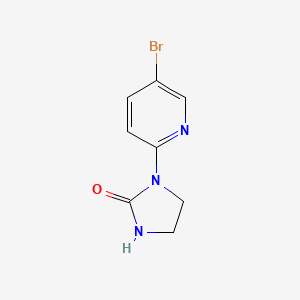
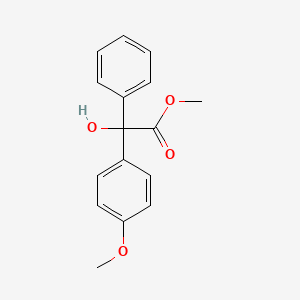
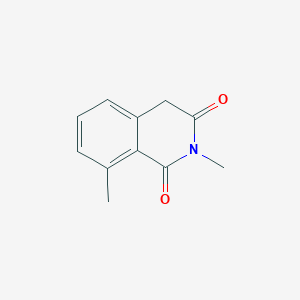
![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)
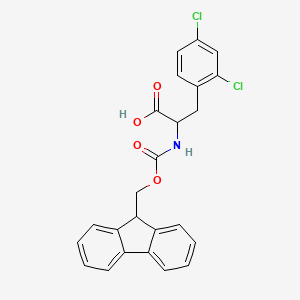
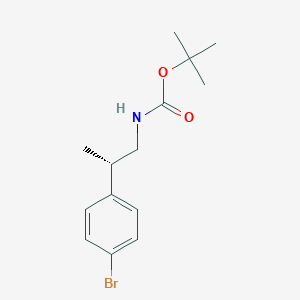
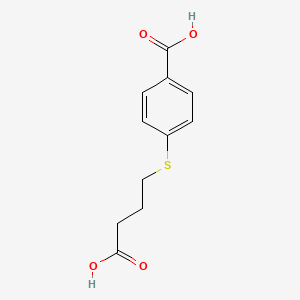
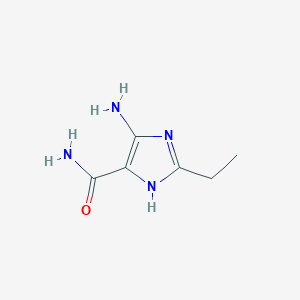
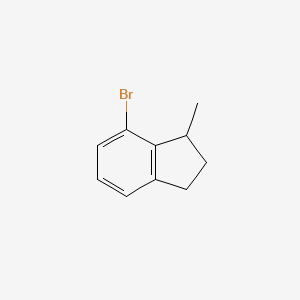
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)
